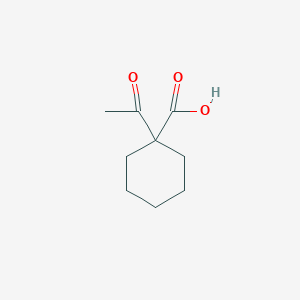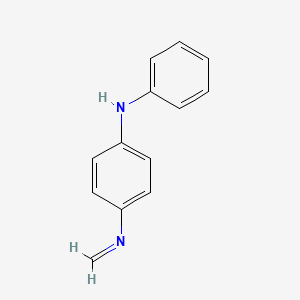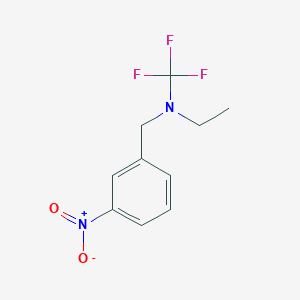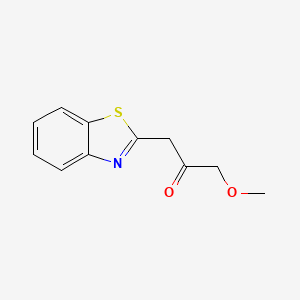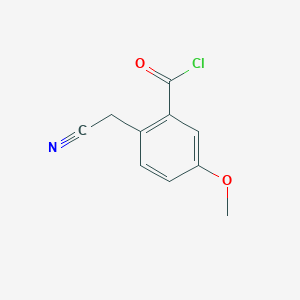
2-(Cyanomethyl)-5-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyanomethyl)-5-methoxybenzoyl chloride is an organic compound with a complex structure that includes a benzoyl chloride group, a methoxy group, and a cyanomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5-methoxybenzoyl chloride typically involves the introduction of the cyanomethyl and methoxy groups onto a benzoyl chloride backbone. One common method involves the reaction of 5-methoxybenzoyl chloride with cyanomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyanomethyl)-5-methoxybenzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted benzoyl derivatives.
Oxidation and Reduction: The cyanomethyl group can participate in oxidation and reduction reactions, potentially leading to the formation of different functional groups.
Condensation Reactions: The methoxy group can engage in condensation reactions with other compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the cyanomethyl group can produce a carboxylic acid.
Applications De Recherche Scientifique
2-(Cyanomethyl)-5-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, potentially leading to new bioactive compounds.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Cyanomethyl)-5-methoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyanomethyl)benzoyl chloride: Lacks the methoxy group, leading to different reactivity and applications.
5-Methoxybenzoyl chloride:
2-(Cyanomethyl)-4-methoxybenzoyl chloride: Similar structure but with the methoxy group in a different position, leading to variations in reactivity.
Uniqueness
2-(Cyanomethyl)-5-methoxybenzoyl chloride is unique due to the presence of both the cyanomethyl and methoxy groups, which confer distinct reactivity and potential applications. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
24634-11-5 |
|---|---|
Formule moléculaire |
C10H8ClNO2 |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
2-(cyanomethyl)-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-3-2-7(4-5-12)9(6-8)10(11)13/h2-3,6H,4H2,1H3 |
Clé InChI |
OUEHQLXJMMOHAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CC#N)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


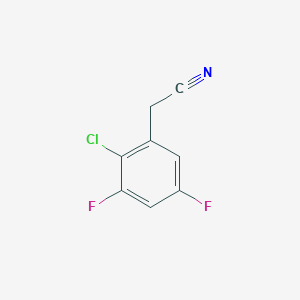
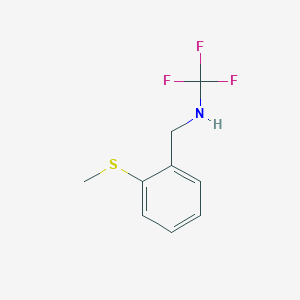


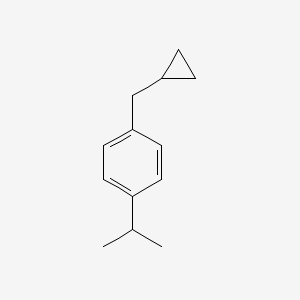
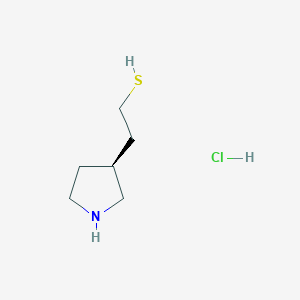
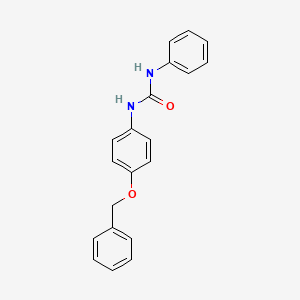

![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
